R-Avanafil

Übersicht

Beschreibung

R-Avanafil is an important new synthetic compound that has been developed for use in scientific research and experimentation. It is an analogue of sildenafil citrate (Viagra®), and has been developed to provide a more potent and effective version of the original compound.

Wissenschaftliche Forschungsanwendungen

Analytical Method Development and Validation

- LC-DAD and LC-MS/MS Methods for Determination of Avanafil : New liquid chromatography methods have been developed and validated for the quantitative determination of avanafil in pharmaceutical preparations. These methods include LC with photodiode array detection (LC-DAD) and LC-tandem mass spectrometry (LC-MS/MS), validated according to ICH Q2 (R1) guidelines. These methods are crucial for ensuring the quality and safety of avanafil-containing products (Can, 2018).

Pharmacokinetic Studies

- Pharmacokinetics in Healthy Volunteers : A study examined the tolerability and pharmacokinetics of single and multiple oral doses of avanafil in healthy Korean male volunteers. This study is key to understanding avanafil's behavior in the human body and guiding its clinical use (Jung et al., 2010).

- LC-MS/MS Determination in Rat Plasma and Brain : This research involved the development of a sensitive high-performance-liquid chromatography-triple quad-mass spectrometric method for analyzing avanafil in rat plasma and brain. Such studies are crucial for understanding the distribution and metabolism of avanafil in the body (Kammoun et al., 2020).

Formulation and Delivery Systems

- Solid Lipid Nanoparticles for Transdermal Delivery : This study aimed to formulate and optimize avanafil-loaded solid lipid nanoparticles (SLNs) for transdermal delivery, enhancing its bioavailability and solubility (Kurakula et al., 2016).

- Optimized Avanafil-Loaded Invasomal Transdermal Film : The development of an optimized avanafil-loaded invasomal transdermal film was investigated to enhance the bioavailability of avanafil by improving its transdermal permeation (Ahmed & Badr-Eldin, 2019).

Pharmacodynamics

- Inhibitory Effects on Detrusor Muscle Contractility : A study investigated the effect of avanafil on the contractility of the isolated detrusor muscle, providing insights into its potential therapeutic applications beyond erectile dysfunction (Dhruva et al., 2019).

Selectivity and Efficacy Studies

- Phosphodiesterase-5 Selectivity : Research on avanafil's selectivity for phosphodiesterase-5 over other phosphodiesterase subtypes has important implications for its therapeutic specificity and side effect profile (Kotera et al., 2012).

Eigenschaften

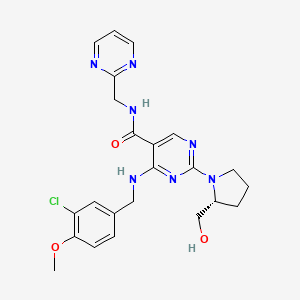

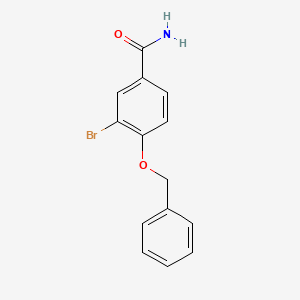

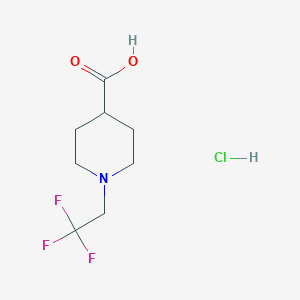

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

R-Avanafil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)

![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)